molecular formula C13H13N3S B3038265 4-(1,2-Dimethyl-1H-indol-3-yl)-thiazol-2-ylamine CAS No. 843622-17-3

4-(1,2-Dimethyl-1H-indol-3-yl)-thiazol-2-ylamine

Cat. No.: B3038265
CAS No.: 843622-17-3
M. Wt: 243.33 g/mol
InChI Key: SHMYJDZPJJBVQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,2-Dimethyl-1H-indol-3-yl)-thiazol-2-ylamine is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new drugs. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 4-(1,2-Dimethyl-1H-indol-3-yl)-thiazol-2-ylamine typically involves the reaction of 1,2-dimethylindole with thiazole derivatives under specific conditions. One common method includes the use of a condensation reaction where the indole and thiazole moieties are linked through an amine group. The reaction conditions often require the presence of a catalyst and may involve heating to facilitate the formation of the desired product .

Chemical Reactions Analysis

4-(1,2-Dimethyl-1H-indol-3-yl)-thiazol-2-ylamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(1,2-Dimethyl-1H-indol-3-yl)-thiazol-2-ylamine involves its interaction with specific molecular targets within cells. It can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it has been shown to inhibit the polymerization of tubulin, a protein involved in cell division, which can lead to the arrest of cell growth and induce apoptosis in cancer cells .

Comparison with Similar Compounds

4-(1,2-Dimethyl-1H-indol-3-yl)-thiazol-2-ylamine can be compared with other indole derivatives such as:

    1-Methyl-1H-indole-3-carboxaldehyde: Known for its use in organic synthesis and as an intermediate in the production of pharmaceuticals.

    2-(1H-Indol-3-yl)ethanamine: Commonly used in the synthesis of tryptamine derivatives and has applications in medicinal chemistry.

    5-(1H-Indol-3-yl)-2,2-dimethyl-1,3-dioxane-4,6-dione: Studied for its antimicrobial properties and used in the development of new drugs.

Each of these compounds has unique properties and applications, but this compound stands out due to its specific chemical structure and the range of biological activities it exhibits.

Properties

IUPAC Name

4-(1,2-dimethylindol-3-yl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3S/c1-8-12(10-7-17-13(14)15-10)9-5-3-4-6-11(9)16(8)2/h3-7H,1-2H3,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHMYJDZPJJBVQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C3=CSC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501327933
Record name 4-(1,2-dimethylindol-3-yl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501327933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49667738
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

843622-17-3
Record name 4-(1,2-dimethylindol-3-yl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501327933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1,2-Dimethyl-1H-indol-3-yl)-thiazol-2-ylamine
Reactant of Route 2
Reactant of Route 2
4-(1,2-Dimethyl-1H-indol-3-yl)-thiazol-2-ylamine
Reactant of Route 3
Reactant of Route 3
4-(1,2-Dimethyl-1H-indol-3-yl)-thiazol-2-ylamine
Reactant of Route 4
4-(1,2-Dimethyl-1H-indol-3-yl)-thiazol-2-ylamine
Reactant of Route 5
4-(1,2-Dimethyl-1H-indol-3-yl)-thiazol-2-ylamine
Reactant of Route 6
4-(1,2-Dimethyl-1H-indol-3-yl)-thiazol-2-ylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.